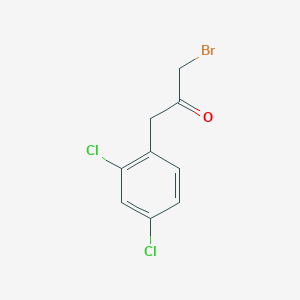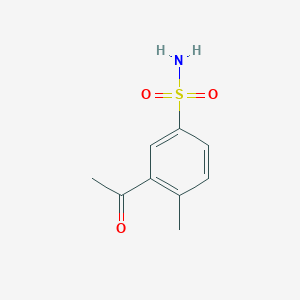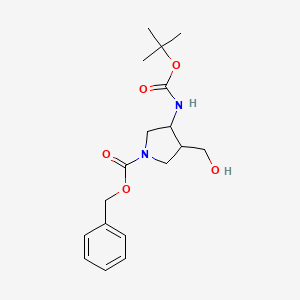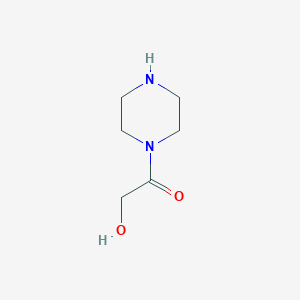
4-溴-N,N-二甲基-1,3-噻唑-2-胺
描述
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, also known as 4-Bromo-N,N-dimethyl-2-thiazolamine, is a heterocyclic compound belonging to the family of thiazolamines. It is a colorless solid with a melting point of 134-135°C and a boiling point of 247-248°C. 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a versatile compound that has been widely used in various fields of scientific research, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
安全墨水开发
一个显著的应用领域是安全墨水开发。Xiao-lin Lu & M. Xia (2016)的一项研究展示了一种新型V形分子的潜力,该分子表现出形态依赖的荧光变色性质,受机械力或周围pH刺激的影响,可用作安全墨水。这种物质在高极性溶剂中显示出增强的量子产率,表明其在创建难以复制或改变的安全特征方面具有实用性,而这些特征需要墨水的特定刺激响应特性(Xiao-lin Lu & M. Xia, 2016)。
合成化学
在合成化学中,“4-溴-N,N-二甲基-1,3-噻唑-2-胺”及其衍生物作为各种化学反应的关键中间体。Marco Colella等人(2018)引入了一种合成方案,利用1,3-二溴-1,1-二氟-2-丙酮作为合成子制备噻唑。这种方法使得在噻唑的C4位置引入溴二氟甲基基团成为可能,表明其在药物发现和放射性药物学中的重要性(Marco Colella et al., 2018)。
生物活性研究
另一个研究领域探讨了噻唑衍生物的生物活性。Sudad A. Jaber等人(2021)合成了一种来自噻唑基偶氮配体的镉(II)配合物,并检验了其抗真菌和抗菌活性。这项研究强调了噻唑化合物在开发新的抗微生物药物中的潜力(Sudad A. Jaber et al., 2021)。
配位化学
Raúl Ramírez-Trejo等人(2010)在配位化学中的研究突出了从对映纯的2-氨基噻唑衍生物合成和结构分析的配位化合物。这些化合物是通过模板反应制备的,展示了噻唑衍生物在形成具有潜在应用于催化和材料科学的复杂结构方面的多功能性(Raúl Ramírez-Trejo等人,2010)。
超分子化学
Shouwen Jin & Da‐qi Wang(2012)报告了由糖酸盐和2-氨基杂环化合物构建的氢键三维超分子结构,说明了“4-溴-N,N-二甲基-1,3-噻唑-2-胺”衍生物在形成复杂分子组装体中的作用。这些发现对设计具有特定机械、光学或电子性质的新材料具有重要意义(Shouwen Jin & Da‐qi Wang, 2012)。
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial resistance, making them potential candidates for antimicrobial therapies . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the progression of the biochemical pathway.
Cellular Effects
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on cell signaling pathways can lead to altered gene expression, affecting the overall cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall biological activity . Additionally, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine can affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine may localize to specific cellular compartments or organelles, where it exerts its effects. The compound’s distribution can influence its concentration at the target site, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism or signaling.
属性
IUPAC Name |
4-bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGVPZFJHWNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596040 | |
| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209260-76-4 | |
| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)



![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)





![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

